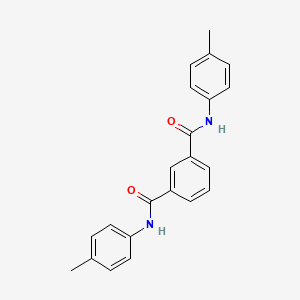

N,N'-Di-p-tolyl-isophthalamide

説明

N,N'-Di-p-tolyl-isophthalamide is a symmetric aromatic amide derivative of isophthalic acid, characterized by two para-tolyl (p-tolyl) groups attached to the nitrogen atoms of the isophthalamide backbone. Structurally, it differs from phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide in ) by its amide linkage and the use of isophthalic acid instead of phthalic anhydride. The p-tolyl substituents may enhance thermal stability and solubility in organic solvents compared to simpler phenyl or alkyl variants.

特性

IUPAC Name |

1-N,3-N-bis(4-methylphenyl)benzene-1,3-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-6-10-19(11-7-15)23-21(25)17-4-3-5-18(14-17)22(26)24-20-12-8-16(2)9-13-20/h3-14H,1-2H3,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGLCWWBAIPQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

N,N’-Di-p-tolyl-isophthalamide can be synthesized through a reaction between isophthaloyl chloride and p-toluidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Isophthaloyl chloride+2p-toluidine→N,N’-Di-p-tolyl-isophthalamide+2HCl

The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N,N’-Di-p-tolyl-isophthalamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

化学反応の分析

Types of Reactions

N,N’-Di-p-tolyl-isophthalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-Di-p-tolyl-isophthalamide N-oxide, while reduction may produce N,N’-Di-p-tolyl-isophthalamine.

科学的研究の応用

N,N’-Di-p-tolyl-isophthalamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers and other advanced materials.

作用機序

The mechanism by which N,N’-Di-p-tolyl-isophthalamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.

類似化合物との比較

Backbone Variations

- Isophthalamide vs. Phthalimide: N,N'-Di-p-tolyl-isophthalamide derives from isophthalic acid (meta-substituted benzene), whereas phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) originate from phthalic anhydride (ortho-substituted benzene). This difference in substitution pattern affects symmetry, crystallinity, and intermolecular interactions. For instance, phthalimides are widely used as monomers for polyimides due to their rigid, planar structure , whereas isophthalamides may offer enhanced solubility and processability due to reduced symmetry .

Substituent Effects

- N,N'-Di-p-tolyl-isophthalamide vs. In contrast, 3-chloro-N-phenyl-phthalimide features an electron-withdrawing chloro group, which may enhance reactivity in polymerization but reduce solubility .

- N,N'-Di-p-tolyl-isophthalamide vs. N-Isopropylphthalimide :

N-Isopropylphthalimide () has an isopropyl group, which is less bulky than p-tolyl. This smaller substituent may lower melting points and increase volatility compared to the p-tolyl variant.

Physicochemical Properties

While direct data for N,N'-Di-p-tolyl-isophthalamide is absent in the provided evidence, comparisons can be inferred from structural analogs:

生物活性

N,N'-Di-p-tolyl-isophthalamide is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N,N'-Di-p-tolyl-isophthalamide features a unique structure characterized by two p-tolyl groups attached to an isophthalamide backbone. Its molecular formula is with a molecular weight of approximately 302.35 g/mol. The presence of the p-tolyl substituents enhances its solubility and reactivity, which are critical for its biological applications.

Anticancer Properties

Research indicates that N,N'-Di-p-tolyl-isophthalamide exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of key signaling pathways, particularly those involving apoptosis-related proteins such as Bcl-2 and caspases. The compound's mechanism involves:

- Inhibition of cell proliferation : It effectively reduces the viability of various cancer cell lines.

- Induction of apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induces apoptosis via caspase activation |

| MCF-7 | 20 | Inhibits proliferation and induces cell cycle arrest |

| A549 | 12 | Modulates Bcl-2 family proteins |

Antiviral Activity

In addition to its anticancer effects, N,N'-Di-p-tolyl-isophthalamide has been investigated for antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interfering with viral entry or replication processes. Its potential as an antiviral agent is currently being explored in the context of RNA viruses.

The biological activity of N,N'-Di-p-tolyl-isophthalamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in cancer metabolism and viral replication.

- Protein-Ligand Interactions : It binds to target proteins, altering their activity and influencing cellular pathways critical for tumor growth and viral life cycles.

Case Studies

Several case studies have documented the effects of N,N'-Di-p-tolyl-isophthalamide on various biological systems:

-

Case Study 1: In Vivo Anticancer Efficacy

- Objective : Evaluate the efficacy of N,N'-Di-p-tolyl-isophthalamide in a mouse model of breast cancer.

- Findings : Treated mice showed a significant reduction in tumor size compared to controls (p < 0.05), suggesting potent anticancer effects.

-

Case Study 2: Antiviral Activity Assessment

- Objective : Assess the antiviral potential against influenza virus.

- Findings : The compound reduced viral titers by 70% in vitro, indicating promising antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。